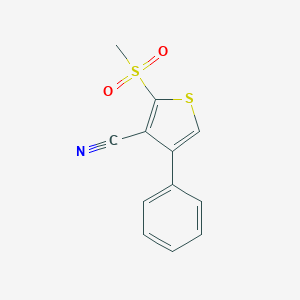

![molecular formula C18H18O5 B037602 4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde CAS No. 111550-46-0](/img/structure/B37602.png)

4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

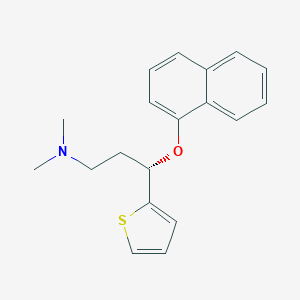

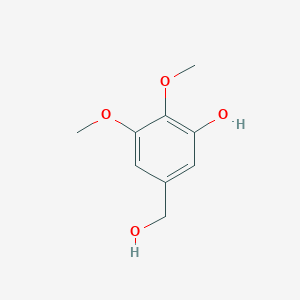

4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde, commonly known as FPEB, is a compound that has gained significant attention in the field of neuroscience research. This compound is a potent and selective positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory.

Mecanismo De Acción

FPEB acts as a positive allosteric modulator of 4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde, which means that it enhances the activity of the receptor without directly activating it. The binding of FPEB to 4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde increases the receptor's affinity for its endogenous ligand glutamate, leading to increased signaling through the receptor. This increased signaling has been shown to enhance synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to activity.

Efectos Bioquímicos Y Fisiológicos

FPEB has been shown to have various biochemical and physiological effects in the brain. It has been found to increase the density of dendritic spines, which are the sites of synaptic contact between neurons. This increase in dendritic spines is thought to be responsible for the enhancement of synaptic plasticity observed with FPEB treatment. FPEB has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of FPEB is its high potency and selectivity for 4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde, which allows for precise modulation of the receptor's activity. However, one limitation of FPEB is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, FPEB has a relatively short half-life, which can limit its effectiveness in long-term studies.

Direcciones Futuras

There are several future directions for research on FPEB. One area of interest is the potential therapeutic applications of FPEB in other neurological disorders such as Alzheimer's disease and traumatic brain injury. Another area of research is the development of more potent and selective 4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde modulators that can overcome the limitations of FPEB. Additionally, further studies are needed to investigate the long-term effects of FPEB treatment on synaptic plasticity and cognitive function.

Métodos De Síntesis

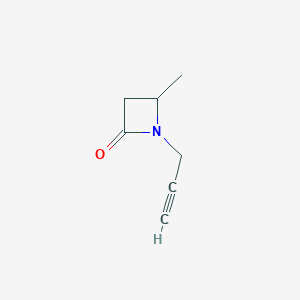

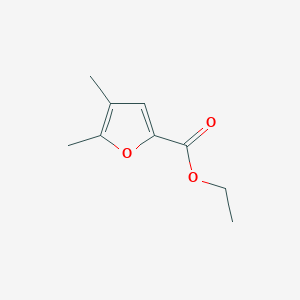

The synthesis of FPEB involves a series of chemical reactions. The starting material for the synthesis is 4-hydroxybenzaldehyde, which is treated with ethylene glycol to form the corresponding acetal. This acetal is then reacted with 4-formylphenol to form the desired FPEB compound. The final product is purified using column chromatography to obtain a pure compound.

Aplicaciones Científicas De Investigación

FPEB has been extensively studied for its potential therapeutic applications in various neurological disorders such as fragile X syndrome, Parkinson's disease, and schizophrenia. Fragile X syndrome is a genetic disorder that causes intellectual disability and behavioral problems. Studies have shown that FPEB can improve cognitive function and reduce hyperactivity in a mouse model of fragile X syndrome. FPEB has also been shown to have neuroprotective effects in Parkinson's disease by reducing oxidative stress and inflammation. Additionally, FPEB has been found to improve cognitive function in a rat model of schizophrenia by modulating the activity of 4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde.

Propiedades

IUPAC Name |

4-[2-[2-(4-formylphenoxy)ethoxy]ethoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c19-13-15-1-5-17(6-2-15)22-11-9-21-10-12-23-18-7-3-16(14-20)4-8-18/h1-8,13-14H,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIPDYDZPPCMBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCCOCCOC2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397293 |

Source

|

| Record name | 4,4'-{Oxybis[(ethane-2,1-diyl)oxy]}dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde | |

CAS RN |

111550-46-0 |

Source

|

| Record name | 4,4'-{Oxybis[(ethane-2,1-diyl)oxy]}dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.